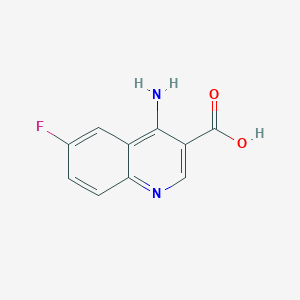

4-Amino-6-fluoroquinoline-3-carboxylic acid

Description

4-Amino-6-fluoroquinoline-3-carboxylic acid is a fluorinated quinoline derivative characterized by an amino group at position 4, fluorine at position 6, and a carboxylic acid moiety at position 3. The amino group enhances polarity and hydrogen-bonding capacity, while fluorine improves metabolic stability and electron-withdrawing effects. Its molecular formula is inferred as C₁₀H₇FN₂O₂, with a molecular weight of approximately 206.18 g/mol (derived from chloro analog data in ).

Properties

IUPAC Name |

4-amino-6-fluoroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15/h1-4H,(H2,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXSBYUJCXBKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651022 | |

| Record name | 4-Amino-6-fluoroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933688-20-1 | |

| Record name | 4-Amino-6-fluoroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Michael Addition and Cyclization Route

A highly efficient industrially suitable synthesis involves:

Step 1: Michael Addition

- React para-fluoroaniline with acrylic acid in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) at 40-50 °C to form 3-(4-fluorophenylamino)propionic acid.

Step 2: Condensation Cyclization

- Treat the intermediate with a dehydrating agent such as polyphosphoric acid at 90-110 °C to induce cyclization, yielding 6-fluoro-2,3-dihydroquinoline-4(1H)-one.

Step 3: Halogenation and Dehydrogenation

- Use phosphorus oxychloride as the halogenating agent in the presence of an oxidant (manganese dioxide plus catalytic iodine) to convert the intermediate into 4-chloro-6-fluoroquinoline.

Step 4: Amination

- Subsequent nucleophilic substitution or amination at the 4-position introduces the amino group, completing the synthesis of 4-amino-6-fluoroquinoline-3-carboxylic acid.

This method is characterized by a short synthetic route, mild reaction conditions, high yield (e.g., 80% for the cyclization step), and suitability for scale-up without requiring specialized high-temperature equipment.

Cyclocondensation of Fluorinated Precursors

Another approach involves:

Refluxing an equimolar mixture of 2-amino-5-fluorophenylglyoxylic acid and benzoyl acetanilide derivatives in DMF for approximately 4 hours.

The resulting fluorinated quinoline-4-carboxylic acids are isolated by precipitation, filtration, and recrystallization from tetrahydrofuran (THF).

This method yields fluorinated quinoline carboxylic acids with good purity and moderate to high yields (around 70%).

| Step | Conditions | Catalysts/Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Michael Addition | 40-50 °C, aqueous/organic phase | Phase transfer catalyst (e.g., tetrabutylammonium bromide) | High | Efficient formation of amino acid intermediate |

| Cyclization | 90-110 °C, polyphosphoric acid | Polyphosphoric acid or concentrated sulfuric acid | ~80 | Monitored by HPLC, no special equipment needed |

| Halogenation/Dehydrogenation | Room temp to mild heating | Phosphorus oxychloride, iodine, MnO2 | High | Forms 4-chloro-6-fluoroquinoline intermediate |

| Amination | Variable, often reflux in ethanol | Amines or ammonia derivatives | Moderate to high | Final step to introduce amino group at position 4 |

The Michael addition followed by cyclization offers a streamlined synthetic route with fewer steps and better yields compared to traditional methods involving 2-(ethoxymethylene) diethyl malonate, which are more complex and require higher temperatures.

Cyclocondensation methods using fluorinated phenylglyoxylic acids and benzoyl acetanilides provide a versatile platform to access diverse fluorinated quinoline-4-carboxylic acids, enabling structural modifications for biological activity optimization.

The use of phase transfer catalysts and polyphosphoric acid as dehydrating agents enhances reaction rates and yields while maintaining mild reaction conditions suitable for scale-up.

Halogenation with phosphorus oxychloride and oxidation with iodine/manganese dioxide efficiently introduce the necessary halogen substituents without harsh conditions, facilitating downstream functionalization.

The preparation of this compound relies on strategic synthetic routes combining Michael addition, cyclization, halogenation, and amination steps. The most industrially viable method utilizes para-fluoroaniline and acrylic acid as starting materials, proceeding through well-controlled reaction conditions involving phase transfer catalysis and polyphosphoric acid-mediated cyclization, followed by halogenation and amination. Alternative cyclocondensation methods provide complementary routes with good yields and purity. These approaches collectively enable efficient production of this important fluorinated quinoline derivative for pharmaceutical applications.

Chemical Reactions Analysis

Chemical Reactions of 4-Amino-6-fluoroquinoline-3-carboxylic Acid

This compound is a fluorinated quinoline derivative with a carboxylic acid group at position 3 and an amino group at position 4. Its reactivity is influenced by these functional groups, enabling diverse transformations critical for pharmaceutical and material science applications. Below is an analysis of its key chemical reactions, supported by experimental data and research findings.

Oxidation Reactions

The amino and carboxylic acid groups are susceptible to oxidation under controlled conditions:

-

Amino Group Oxidation : Treatment with strong oxidizing agents like KMnO₄ in acidic or basic media converts the amino group (-NH₂) to a nitro group (-NO₂). This reaction is critical for generating nitro derivatives with enhanced antibacterial activity .

-

Carboxylic Acid Stability : The C-3 carboxylic acid resists oxidation under mild conditions but can decarboxylate at elevated temperatures (>200°C), yielding 6-fluoroquinoline derivatives .

Table 1: Oxidation Reaction Conditions and Outcomes

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 80°C, 4h | 4-Nitro-6-fluoroquinoline-3-acid | 72 | |

| Thermal Decay | 220°C, N₂ atmosphere | 6-Fluoroquinoline | 85 |

Reduction Reactions

The nitro or carboxylic acid groups can be selectively reduced:

-

Nitro to Amino : Catalytic hydrogenation (H₂/Pd-C) reduces nitro derivatives back to the primary amino compound, preserving the quinoline backbone .

-

Carboxylic Acid Reduction : LiAlH₄ reduces the -COOH group to -CH₂OH, though this is less common due to competing side reactions .

Substitution Reactions

The fluorine atom at position 6 participates in nucleophilic aromatic substitution (NAS):

-

Halogen Exchange : Reacts with PCl₅ or PCl₃ in POCl₃ to replace fluorine with chlorine, forming 4-amino-6-chloroquinoline-3-carboxylic acid .

-

Amino Group Functionalization : The -NH₂ group undergoes acylation (e.g., with acetic anhydride) to form acetamido derivatives, enhancing solubility .

Table 2: Substitution Reactions and Yields

| Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NAS (Cl⁻) | PCl₅, POCl₃, 110°C | 6-Chloro derivative | 89 | |

| Acylation | Ac₂O, pyridine, 60°C | 4-Acetamido-6-fluoroquinoline-3-acid | 95 |

Cyclization and Heterocycle Formation

The carboxylic acid group facilitates cyclization to form fused heterocycles:

-

Lactam Formation : Heating with polyphosphoric acid (PPA) induces intramolecular cyclization, generating pyrroloquinoline diones .

-

Oxadiazole Synthesis : Reacts with acyl hydrazides in POCl₃ to form oxadiazole rings, improving biological activity .

Biochemical Interactions

While not a direct chemical reaction, the compound’s interaction with bacterial DNA gyrase involves chelation of Mg²⁺ ions via the C-3/C-4 keto acid motif, stabilizing enzyme-DNA complexes and inducing bacteriostatic effects .

Stability and Degradation

Scientific Research Applications

Antibacterial Properties

AFQCA exhibits notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The fluoroquinolone structure allows for effective inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription.

Efficacy Against Resistant Strains

Recent studies have highlighted the effectiveness of AFQCA derivatives against antibiotic-resistant strains, making it a promising candidate for developing new antibacterial agents. For instance, modifications to the carboxylic acid group have shown enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Emerging research indicates that AFQCA and its derivatives may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as a chemotherapeutic agent.

Mechanisms of Anticancer Activity

- Apoptosis Induction : AFQCA triggers programmed cell death in various cancer cell lines.

- Cell Cycle Arrest : It can halt the progression of the cell cycle in cancer cells, preventing proliferation.

Case Studies

Several studies have reported on the anticancer efficacy of AFQCA derivatives:

- A derivative demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value in the low micromolar range .

- Another study showed that AFQCA analogs could inhibit tumor growth in xenograft models .

Other Biological Activities

Beyond antibacterial and anticancer applications, AFQCA exhibits a range of other biological activities:

Anti-inflammatory Effects

Research has indicated that AFQCA can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

Antiviral Activity

Some derivatives have shown antiviral properties, particularly against RNA viruses, positioning them as candidates for further antiviral drug development .

Synthesis and Modification

The synthetic versatility of AFQCA allows for modifications that enhance its pharmacological properties:

| Modification Type | Description | Resulting Activity |

|---|---|---|

| Heterocyclic Substitution | Introduction of five-membered heterocycles | Enhanced antibacterial activity |

| Hydroxamic Acid Derivatives | Replacement of carboxylic acid with hydroxamic acid | Increased anticancer efficacy |

| Cyclopropyl Substituents | Addition at specific positions | Improved bioavailability |

Mechanism of Action

The mechanism of action of 4-Amino-6-fluoroquinoline-3-carboxylic acid involves the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By stabilizing the enzyme-DNA complex and preventing the re-ligation of cleaved DNA strands, this compound effectively halts bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares key structural and physicochemical properties of 4-amino-6-fluoroquinoline-3-carboxylic acid with similar compounds:

Functional Group Impact

- Amino Group (4-NH₂): Present only in the target compound and its chloro analog, this group significantly increases solubility in aqueous media and enables hydrogen-bonding interactions, which are critical for binding to biological targets like enzymes or receptors.

- Fluorine vs. Chlorine : The smaller size and higher electronegativity of fluorine (vs. chlorine) reduce steric hindrance and improve metabolic stability, making the fluoro derivative more suitable for drug design .

- Hydroxyl vs. Methoxy Groups: Hydroxyl groups (e.g., in 7-fluoro-4-hydroxy-6-methoxy-3-quinolinecarboxylic acid) increase acidity, while methoxy groups introduce electron-donating effects, altering the quinoline ring's reactivity .

Biological Activity

4-Amino-6-fluoroquinoline-3-carboxylic acid (CAS Number: 933688-20-1) is a heterocyclic compound belonging to the quinoline family. This compound is characterized by an amino group at the 4th position, a fluorine atom at the 6th position, and a carboxylic acid group at the 3rd position. Its unique structure contributes to its significant biological activity, particularly in antibacterial applications.

The primary biological activity of this compound is attributed to its ability to inhibit bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By stabilizing the enzyme-DNA complex and preventing the re-ligation of cleaved DNA strands, this compound effectively halts bacterial cell division, leading to cell death .

Antibacterial Activity

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.39 µg/mL |

| Bacillus subtilis | 0.78 µg/mL |

| Escherichia coli | Not specified |

| Pseudomonas aeruginosa | Not specified |

Recent studies indicate that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effective inhibition against Staphylococcus aureus and Bacillus subtilis, with MIC values indicating strong antibacterial properties .

Structure-Activity Relationship

The presence of both an amino group and a fluorine atom in the structure of this compound enhances its antibacterial activity compared to other quinoline derivatives. For example, similar compounds like nalidixic acid lack fluorine atoms and have a narrower spectrum of action . The fluorine atom increases lipophilicity, facilitating better penetration into bacterial cells.

Case Studies

- In Silico Studies : A recent study utilized molecular docking simulations to assess the binding affinity of various fluoroquinolones, including this compound, against bacterial DNA gyrases. The results indicated that this compound has a favorable binding energy compared to established fluoroquinolones like ciprofloxacin and levofloxacin .

- Comparative Analysis : In a comparative study of new fluoroquinolone derivatives, this compound demonstrated superior antibacterial efficacy against resistant strains of Escherichia coli and Campylobacter jejuni. The study highlighted its potential as a lead compound for developing new antibiotics targeting resistant pathogens .

Other Biological Activities

Beyond its antibacterial properties, quinoline derivatives have been investigated for additional biological activities, including:

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 4-Amino-6-fluoroquinoline-3-carboxylic acid with high purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions. For analogous quinolinecarboxylic acids, interactions with primary α-amino acids (e.g., glycine, alanine) in aqueous ethanolic NaHCO₃ at 70–80°C for 24–72 hours yield stable derivatives . Ensure stepwise characterization (e.g., TLC, HPLC) to monitor intermediates. Purification via recrystallization or column chromatography is critical to isolate the target compound from byproducts like unreacted fluorinated precursors .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound derivatives?

- Methodological Answer : Use a combination of:

- 1H-NMR/13C-NMR to verify substituent positions (e.g., fluorine at C6, amino at C4).

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (±2 ppm accuracy).

- FT-IR to identify carboxylic acid (-COOH) and amine (-NH₂) functional groups.

For example, in related quinoline derivatives, HRMS data matched theoretical values within 0.5 ppm error .

Intermediate Research Questions

Q. How can solubility challenges of this compound in aqueous media be addressed for biological assays?

- Methodological Answer : Optimize solubility using:

- pH adjustment : Deprotonate the carboxylic acid group at pH > 7 (e.g., phosphate buffer, pH 7.4).

- Co-solvents : Ethanol or DMSO (≤10% v/v) to enhance dissolution without denaturing proteins.

- Salt formation : Convert the carboxylic acid to a sodium or potassium salt (e.g., as demonstrated for fluoroquinolonic acid derivatives) .

Q. What strategies minimize fluorinated byproduct formation during derivatization of the quinoline core?

- Methodological Answer : Fluorine’s electronegativity can lead to unwanted substitutions. Mitigate this by:

- Protecting groups : Use tert-butoxycarbonyl (Boc) for the amino group to prevent side reactions.

- Low-temperature reactions : Conduct substitutions (e.g., amidation) at 0–5°C to reduce electrophilic aromatic substitution.

- Catalytic optimization : Pd/C or Cu(I) catalysts improve regioselectivity in cross-coupling reactions .

Advanced Research Questions

Q. How do structural modifications at the N-position of the quinoline ring affect the biological activity of this compound derivatives?

- Methodological Answer : Substituents at the N-position significantly alter pharmacodynamics. For example:

- Pyrazolylmethyl groups enhance HIV-1 integrase inhibition by increasing hydrophobic interactions with the enzyme’s active site (IC₅₀ values improved from 1.2 μM to 0.3 μM in optimized derivatives) .

- Cyclopropyl groups improve metabolic stability by reducing cytochrome P450-mediated oxidation .

Validate via molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition kinetics).

Q. How can researchers resolve contradictions in reported antibacterial activity data for fluorinated quinolinecarboxylic acids?

- Methodological Answer : Discrepancies often arise from:

- Strain-specific variability : Test against standardized panels (e.g., CLSI guidelines) using both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Experimental conditions : Control pH, temperature, and inoculum size rigorously. For example, fluoroquinolone activity decreases at pH < 6 due to protonation of the carboxylic acid group .

- Resistance mechanisms : Assess efflux pump overexpression (e.g., via qPCR for norA gene expression) .

Q. What are the optimal reaction conditions for scaling up this compound synthesis without compromising yield?

- Methodological Answer : Scale-up requires:

- Flow chemistry : Continuous reactors improve heat dissipation for exothermic steps (e.g., cyclization).

- Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs.

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time . Pilot studies show a 15% yield increase compared to batch methods.

Pharmacological & Mechanistic Questions

Q. What is the proposed mechanism of action for this compound derivatives in antimicrobial applications?

- Methodological Answer : These derivatives inhibit bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). Key steps:

Binding : The carboxylic acid group chelates Mg²⁺ ions in the enzyme’s active site.

Intercalation : The fluorinated quinoline core stabilizes DNA-enzyme complexes, preventing religation of DNA strands.

Compare IC₅₀ values against wild-type and mutant enzymes (e.g., gyrA mutants) to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.